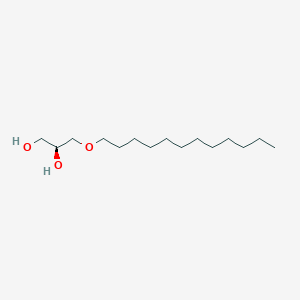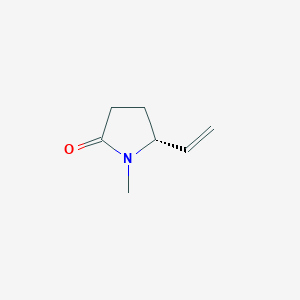
(S)-3-(dodecyloxy)propane-1,2-diol
Vue d'ensemble
Description
(S)-1-Dodecyl-glycerol is a chiral glycerol derivative with a long dodecyl (12-carbon) alkyl chain attached to the first carbon of the glycerol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-dodecyl-glycerol typically involves the esterification of glycerol with dodecanoic acid, followed by selective reduction. One common method includes the use of dodecyl bromide and glycerol in the presence of a strong base like sodium hydroxide, which facilitates the nucleophilic substitution reaction to form the desired product.
Industrial Production Methods: In an industrial setting, the production of (S)-1-dodecyl-glycerol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Catalysts like palladium on carbon may be used to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-1-Dodecyl-glycerol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.
Major Products Formed:
Oxidation: Formation of dodecanal or dodecanoic acid.
Reduction: Formation of dodecyl alcohol.
Substitution: Formation of dodecyl halides.
Applications De Recherche Scientifique
(S)-1-Dodecyl-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: Acts as a lipid anchor in membrane protein studies and as a model compound in lipid metabolism research.
Medicine: Investigated for its potential in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Industry: Utilized in the formulation of cosmetics and personal care products for its moisturizing properties.
Mécanisme D'action
The mechanism of action of (S)-1-dodecyl-glycerol involves its interaction with lipid membranes. The long dodecyl chain allows it to insert into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. The glycerol backbone can also participate in hydrogen bonding, further influencing its interactions with biological molecules.
Comparaison Avec Des Composés Similaires
1-Dodecanol: A similar compound with a hydroxyl group at the end of the dodecyl chain, but lacking the glycerol backbone.
Glycerol Monolaurate: Another glycerol derivative with a shorter lauryl (12-carbon) chain.
Uniqueness: (S)-1-Dodecyl-glycerol is unique due to its chiral nature and the presence of both a long alkyl chain and a glycerol backbone. This combination allows it to interact with a wide range of biological and chemical systems, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
99651-65-7 |
|---|---|
Formule moléculaire |
C15H32O3 |
Poids moléculaire |
260.41 g/mol |
Nom IUPAC |
(2S)-3-dodecoxypropane-1,2-diol |
InChI |
InChI=1S/C15H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h15-17H,2-14H2,1H3/t15-/m0/s1 |
Clé InChI |
GBXRUYNQDDTQQS-HNNXBMFYSA-N |
SMILES isomérique |
CCCCCCCCCCCCOC[C@H](CO)O |
SMILES |
CCCCCCCCCCCCOCC(CO)O |
SMILES canonique |
CCCCCCCCCCCCOCC(CO)O |
Synonymes |
(S)-3-(Dodecyloxy)-1,2-propanediol; (S)-3-(Dodecyloxy)propane-1,2-diol; 1-Dodecyl-sn-glycerol |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate](/img/structure/B55279.png)








![3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B55300.png)


